molecular formula C11H17NO2 B1531324 1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol CAS No. 1468954-03-1

1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol

Cat. No.: B1531324
CAS No.: 1468954-03-1
M. Wt: 195.26 g/mol
InChI Key: ODFUAIHWJAHUEM-UHFFFAOYSA-N
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Description

1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a furan-2-ylmethylamino substituent. Its molecular structure combines a hydroxyl group attached to a cyclopentane ring with an aminomethyl linker connected to a furan heterocycle.

Properties

IUPAC Name

1-[(furan-2-ylmethylamino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-11(5-1-2-6-11)9-12-8-10-4-3-7-14-10/h3-4,7,12-13H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFUAIHWJAHUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminomethylation of Cyclopentan-1-ol Derivatives

A primary approach involves the reaction of cyclopentan-1-ol derivatives with furan-2-ylmethylamine or its precursors via reductive amination or Mannich-type reactions. The process typically includes:

  • Formation of an imine or iminium intermediate between cyclopentanone or cyclopentan-1-ol and furan-2-ylmethylamine.
  • Reduction of the imine to the corresponding aminomethyl alcohol.

This method requires mild reducing agents to avoid degradation of the furan ring and to maintain the hydroxyl group on the cyclopentanol ring.

Preparation of Aminomethyl Furans as Intermediates

According to patent US8901326B2, aminomethyl furans can be prepared by catalytic hydrogenation of sugar-derived furfural compounds in the presence of bifunctional metal catalysts under controlled temperature (90–120 °C) and pressure (200–600 psi) conditions in solvents such as dimethylformamide or alcohols (C1–C4 alkyl). This process yields aminomethyl-furan intermediates that can be further reacted with cyclopentanone derivatives to form the target compound.

Detailed Research Findings on Related Synthetic Steps

Conversion of Furfural to Cyclopentanol Derivatives

A study published in ACS Omega (2018) describes a multi-step route converting furfural to cyclopentanol derivatives, which are structurally related to the target compound:

  • Furfural is first converted to 1-(furan-2-yl)propan-1-ol via Grignard reaction with ethylmagnesium bromide, achieving a 96% yield.
  • The resulting furyl carbinol undergoes Piancatelli rearrangement catalyzed by acids such as trifluoroacetic acid (TFA) and lanthanide triflates (e.g., Dy(OTf)3) in mixed solvent systems (t-BuOH/water).
  • The rearrangement yields 5-ethyl-4-hydroxycyclopent-2-en-1-one in moderate yields (~50%).
  • Subsequent hydrodeoxygenation (HDO) using Pd/C catalysts under hydrogen pressure (20–40 bar) converts the cyclopentenone to ethylcyclopentane derivatives with yields up to 94%.

This methodology highlights the importance of acid catalysis and hydrogenation steps in constructing cyclopentanol frameworks bearing furan substituents, which can be adapted for the synthesis of aminomethylated cyclopentanols.

Reaction Conditions and Catalysts

Step Catalyst(s) Solvent System Temperature (°C) Pressure (psi/bar) Time Yield (%) Notes
Hydrogenation of sugar to aminomethyl furan Bifunctional metal catalyst (e.g., Pd, Ni) DMF or alcohol (C1–C4 alkyl) 90–120 200–600 psi (14–41 bar) ~3 hours Not specified Mild conditions to preserve furan ring; longer times may improve yields
Grignard addition to furfural Ethylmagnesium bromide Ether solvents Room temperature Atmospheric Short 96 High yield formation of furyl carbinol intermediate
Piancatelli rearrangement TFA, Dy(OTf)3 or La(OTf)3 t-BuOH/water (5:1) 80–90 Atmospheric 24–48 hours 44–51 Acid catalysis critical; yields vary with catalyst loading and time
Hydrodeoxygenation (HDO) Pd/C, La(OTf)3 or Dy(OTf)3 AcOH, EtOAc, or neat 150–200 20–40 bar (H2) 24 hours 48–94 Solvent choice affects yield; EtOAc and Dy(OTf)3 improve yields significantly

Analytical and Purification Techniques

  • Reaction monitoring is typically performed by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
  • Purification involves extraction, drying over MgSO4, and flash chromatography on silica gel.
  • Structural confirmation uses nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS).

Summary and Recommendations

The preparation of 1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol can be effectively approached by:

  • Synthesizing aminomethyl furan intermediates via catalytic hydrogenation of furfural derivatives or sugar-based precursors.
  • Employing Grignard reactions and Piancatelli rearrangement to build the cyclopentanol core with furan substituents.
  • Utilizing acid catalysis and hydrogenation under controlled conditions to optimize yields and maintain functional group integrity.
  • Selecting appropriate solvents and catalysts (e.g., Dy(OTf)3, Pd/C) to enhance selectivity and product purity.

This strategy integrates findings from patents and peer-reviewed research, providing a robust framework for the synthesis of this compound with potential applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Hydrogenation can be carried out using H₂ gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution can be facilitated by reagents such as alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of 1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentanone.

    Reduction: Formation of 1-({[(Tetrahydrofuran-2-yl)methyl]amino}methyl)cyclopentan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol with key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations in Cyclopentanol Derivatives
Compound Name Substituent Structure Molecular Formula Key Features Reference
This compound Furan-2-ylmethylamino methyl group C₁₂H₁₈N₂O₂ Furan ring, aminomethyl linker N/A
1-[(Benzylamino)methyl]cyclopentan-1-ol Benzylamino methyl group C₁₃H₁₉NO Aromatic benzyl group
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol 2-Chlorophenyl, imino group C₁₃H₁₆ClNO Chlorine substituent, imino linkage
1-(1-Aminobutan-2-yl)cyclopentan-1-ol Aminobutan-2-yl chain C₉H₁₉NO Linear aminoalkyl chain
1-Methylcyclopentanol Methyl group C₆H₁₂O Simple alkyl substitution

Key Observations :

  • The furan-2-ylmethyl group in the target compound introduces a heteroaromatic ring, which may enhance π-π stacking interactions compared to the benzyl group in or the chlorophenyl group in .
  • The linear aminoalkyl chain in may improve solubility in polar solvents due to increased hydrogen-bonding capacity, whereas the furan group could enhance lipophilicity.
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The furan ring (logP ~1.5–2.0) is less lipophilic than benzyl (logP ~2.5) or chlorophenyl (logP ~3.0) groups, suggesting moderate membrane permeability for the target compound .
  • Hydrogen Bonding : The hydroxyl and secondary amine groups in the target compound enable hydrogen bonding, similar to analogs like and .
  • Steric Effects : The furan ring’s smaller size compared to benzyl or chlorophenyl groups may reduce steric hindrance, facilitating interactions with biological targets .

Biological Activity

1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol is a compound of significant interest due to its unique structure, which integrates a furan ring with amino and cyclopentanol functionalities. This combination suggests potential biological activities that warrant detailed exploration. The compound's structural attributes may influence its reactivity and interaction with biological targets, making it a candidate for various applications in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Furan-2-ylmethylamine: Reacting furan-2-carbaldehyde with an amine under reductive amination conditions.
  • Cyclopentanone Reaction: The furan derivative is then reacted with cyclopentanone in the presence of a reducing agent, yielding the target compound.

Antimicrobial Properties

Research indicates that derivatives of compounds containing furan rings exhibit notable antimicrobial activity. For instance, studies have shown that certain furan derivatives can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties due to its structural similarity to these active compounds .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Furan Derivative AE. coli64 µg/mL
Furan Derivative BStaphylococcus aureus32 µg/mL

Anti-Cancer Potential

Furan-based compounds have been investigated for their anti-cancer properties. For example, conjugates of furan with tripeptides demonstrated significant inhibitory effects on human cervical cancer cells (HeLa), with IC₅₀ values as low as 0.15 µg/mL. This suggests that this compound could be explored for similar therapeutic applications .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within cellular pathways, potentially leading to alterations in cell signaling or metabolic processes.

Case Studies and Research Findings

Several studies have highlighted the biological significance of furan derivatives:

  • Antibacterial Activity: A study evaluating various furan derivatives found that specific modifications enhanced antibacterial efficacy against multiple strains, including E. coli and Bacillus cereus.
  • Anti-inflammatory Effects: Compounds similar to this compound have been reported to exhibit anti-inflammatory properties comparable to established COX inhibitors, suggesting potential use in treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination between cyclopentanone derivatives and furan-2-ylmethylamine. For example, describes a hydroboration-oxidation approach using BH₃·Me₂S for stereoselective cyclopentanol formation (63% yield). Key parameters include temperature control (e.g., -25°C for enantioselective synthesis), solvent choice (e.g., THF or EtOH), and purification via column chromatography to isolate diastereomers. Monitoring reaction progress with TLC and optimizing stoichiometry of NaBH₄ or LiAlH₄ are critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyl proton (δ ~1.5–2.5 ppm, broad singlet) and furan protons (δ ~6.3–7.4 ppm) are diagnostic. The cyclopentane ring protons appear as complex multiplets (δ ~1.8–2.2 ppm) .
  • MS : Molecular ion peaks at m/z 223 [M+H]⁺ (C₁₂H₁₈NO₂) confirm the molecular formula. Fragmentation patterns include loss of the furan-methylamine group (Δ m/z 97) .
  • IR : Stretching vibrations for -OH (~3200–3500 cm⁻¹) and C-N (~1250 cm⁻¹) validate functional groups .

Q. How does the hydroxyl group’s position on the cyclopentane ring influence reactivity in substitution or oxidation reactions?

  • Methodological Answer : The tertiary hydroxyl group exhibits reduced nucleophilicity compared to primary/secondary alcohols. Oxidation with PCC or Jones reagent converts it to a ketone, while Mitsunobu conditions enable stereoinversion. Substitution reactions (e.g., tosylation) require activation via Lewis acids like BF₃·Et₂O, as described in for analogous cyclopentanol derivatives .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (1R,2R)- and (1S,2S)-diastereomers, and how is chiral purity validated?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., (+)-IpcBH₂, ) achieves >90% enantiomeric excess (ee) for the (1R,2R)-isomer. Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry validates purity. Computational modeling (DFT) predicts transition-state energetics to rationalize stereochemical outcomes .

Q. How does the furan-2-ylmethylamine moiety modulate biological activity, and what are the mechanistic implications for enzyme inhibition?

  • Methodological Answer : The furan ring’s π-π stacking with aromatic residues (e.g., in cytochrome P450 enzymes) enhances binding affinity. In vitro assays (e.g., MIC testing, ) show antimicrobial activity against Gram-positive bacteria (MIC ~8 µg/mL). Molecular docking (AutoDock Vina) predicts hydrogen bonding between the hydroxyl group and catalytic Ser/Thr residues, as seen in similar aminocyclopentanols .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they compare to experimental data?

  • Methodological Answer : QSAR models (e.g., SwissADME) estimate logP ~1.8 (moderate lipophilicity) and CNS permeability (BOILED-Egg model). Experimental Caco-2 cell assays () validate moderate absorption (Papp ~5 × 10⁻⁶ cm/s). MD simulations (GROMACS) reveal membrane penetration via furan-first orientation .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported biological activity between in vitro and in vivo studies?

  • Methodological Answer : Contradictions may arise from metabolic instability (e.g., furan ring oxidation in vivo). Validate via:

  • Metabolite ID : LC-HRMS to detect hydroxylated or cleaved metabolites.
  • PK/PD Modeling : Compare AUC and EC₅₀ values across species (e.g., rodent vs. human hepatocytes).
  • Proteomics : SILAC labeling to identify off-target interactions missed in vitro .

Q. What analytical pitfalls occur in quantifying this compound in complex matrices (e.g., plasma), and how are they mitigated?

  • Methodological Answer : Matrix effects (ion suppression in LC-MS/MS) are minimized using isotope-labeled internal standards (e.g., ¹³C₆-cyclopentanol). Validate recovery rates (>85%) via spike-recovery experiments. HILIC chromatography improves separation from endogenous amines .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in radical reactions or high-temperature syntheses?

  • Methodological Answer : The furan moiety may form explosive peroxides under prolonged storage. Test for peroxides (starch-iodide paper) before use. Use inert atmospheres (N₂/Ar) in radical reactions (). PPE (nitrile gloves, face shield) is mandatory during NaBH₄ reductions to prevent exothermic runaway .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol
Reactant of Route 2
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1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol

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